N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide
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Overview
Description
N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tetracyclic core : This is achieved through a series of cyclization reactions.
- Introduction of the sulfanyl group : This step involves the reaction of the tetracyclic core with a suitable thiol reagent.
- Attachment of the acetamide moiety : This is done through an acylation reaction using acetic anhydride or a similar reagent.
- Addition of the 3-methoxypropyl group : This final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
- Use of continuous flow reactors : To improve reaction efficiency and scalability.
- Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
- Purification techniques : Including crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
- Oxidation : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Typically with reducing agents such as lithium aluminum hydride.
- Substitution : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
- Oxidation : Hydrogen peroxide in acetic acid.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a biochemical probe.
- Medicine : Explored for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide exerts its effects involves:
- Molecular Targets : Binding to specific proteins or enzymes.
- Pathways Involved : Modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds:
- Bis(2-ethylhexyl) terephthalate : A plasticizer with a similar structural complexity.
- Bacoside-A : A bioactive compound with medicinal properties.
Uniqueness: N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide is unique due to its tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-27-13-5-12-24-21(25)14-28-20-11-10-16-15-6-2-3-7-17(15)23(26)19-9-4-8-18(20)22(16)19/h2-4,6-11H,5,12-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIAVFYENXJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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